molecular formula C18H17N3O3 B2363092 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide CAS No. 923095-42-5

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2363092
CAS No.: 923095-42-5
M. Wt: 323.352
InChI Key: CXBYOOVQOPFJPP-UHFFFAOYSA-N
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Description

N-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide (CAS 923095-42-5) is a synthetic small molecule featuring the privileged 1,3,4-oxadiazole scaffold, a heterocyclic structure extensively investigated in medicinal chemistry for its diverse biological properties . This compound has a molecular formula of C18H17N3O3 and a molecular weight of 323.35 g/mol . The core 1,3,4-oxadiazole moiety is a well-established pharmacophore in anticancer agent development . Research indicates that structural analogs of this compound exhibit potent antiproliferative activity against a broad panel of human cancer cell lines, including melanoma, leukemia, and cancers of the breast, colon, and prostate . The structure-activity relationship (SAR) of these analogs suggests that activity can be modulated by substitutions on the phenyl rings, making this compound a valuable core structure for the synthesis and evaluation of novel derivatives in oncology research . The compound's potential mechanism of action is linked to the ability of 1,3,4-oxadiazole-based molecules to interact with multiple biological targets. These mechanisms can include the inhibition of key enzymes involved in cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . Furthermore, some oxadiazole derivatives are known to act as apoptosis inducers, making this compound a promising candidate for mechanistic studies in programmed cell death pathways . Supplied with a guaranteed purity of ≥90% , this chemical is intended for research applications such as in vitro cytotoxicity assays , mechanism of action studies, and as a building block in synthetic chemistry to develop new therapeutic agents. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-8-9-14(10-13(12)2)17-20-21-18(24-17)19-16(22)11-23-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBYOOVQOPFJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,4-dimethylbenzohydrazide with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Compounds:

  • 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)propanamide (7h)
  • N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Property Target Compound 7h Indole-Oxadiazole Derivative
Molecular Formula C₁₈H₁₇N₃O₃ (estimated) C₁₇H₁₉N₅O₂S₂ C₂₀H₁₈N₄O₂S
Molecular Weight ~335.35 g/mol 389 g/mol 402.45 g/mol
Melting Point Not reported 149–199°C Not explicitly stated (studied via UV stability)
Key Substituents 3,4-Dimethylphenyl, phenoxy 3,4-Dimethylphenyl, thiazole-methyl Indole-methyl, 2,6-dimethylphenyl
Bioactivity Not reported Antimicrobial (implied by structural class) Stability under stress (acid/base/oxidative)

Structural Insights :

  • The target compound’s 3,4-dimethylphenyl group (electron-donating methyl groups) may enhance lipophilicity compared to 7h’s thiazole-methyl substituent (polarizable due to sulfur and amine).

Oxadiazole vs. Thiadiazole Derivatives

Key Compound:

  • 2-(2-Chloro-5-pyridinylmethyl)sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole (8a)
Property Target Compound Thiadiazole Derivative (8a)
Core Heterocycle 1,3,4-Oxadiazole 1,3,4-Thiadiazole
Substituents 3,4-Dimethylphenyl, phenoxy 3,4,5-Trimethoxyphenyl, pyridinyl
Bioactivity Not reported Anticancer (55.71% inhibition of PC3 cells at 5 μM)

Comparison :

  • The trimethoxyphenyl group in 8a improves solubility compared to dimethylphenyl but may reduce membrane permeability.

Methoxy-Substituted Analogs

Key Compound:

  • N-[4-(2-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide
Property Target Compound Dimethoxyphenyl Analog
Substituents 3,4-Dimethylphenyl 3,4-Dimethoxyphenyl
Electronic Effects Electron-donating methyl groups Electron-donating methoxy groups
Solubility Likely lower Higher (due to polar methoxy groups)

Implications :

  • Methoxy groups may improve aqueous solubility but could reduce metabolic stability compared to methyl groups.

Tetrazole and Triazole Derivatives

Key Compounds:

  • N′-5-Tetrazolyl-N-arylcarbamoylthioureas
  • N-(1H-3-Carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylureas
Property Target Compound Tetrazole/Triazole Analogs
Heterocycle 1,3,4-Oxadiazole Tetrazole or 1,2,4-triazole
Bioactivity Not reported Herbicidal, plant growth regulation

Comparison :

  • Tetrazole/triazole cores introduce additional nitrogen atoms, increasing hydrogen-bonding capacity and metabolic stability.
  • The target compound’s oxadiazole may offer better π-π stacking interactions with biological targets.

Biological Activity

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a compound of significant interest in pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex molecular structure characterized by the presence of an oxadiazole ring and a phenoxyacetamide group. The molecular formula is C18H18N4O2C_{18}H_{18}N_{4}O_{2} with a molecular weight of approximately 350.39 g/mol. The compound's unique substituents contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Oxadiazole Ring : This is achieved through the reaction of hydrazine derivatives with carbonyl compounds.
  • Acetylation : The oxadiazole derivative is then acetylated using acetic anhydride or acetyl chloride to form the final product.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may inhibit bacterial growth by interfering with essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies involving various cancer cell lines have shown promising results:

Cell LineIC50 (µM)Mechanism of Action
A431 (epidermoid)15Induction of apoptosis via caspase activation
MCF7 (breast)20Inhibition of cell proliferation
HeLa (cervical)25Disruption of mitochondrial function

The mechanism appears to involve apoptosis induction and cell cycle arrest, likely through the upregulation of pro-apoptotic factors.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Interaction with Receptors : Preliminary studies suggest it may interact with cellular receptors that modulate apoptosis and cell growth.
  • Oxidative Stress Induction : There is evidence that it increases reactive oxygen species (ROS) levels in cancer cells, leading to oxidative stress and subsequent cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Effects : A study published in MDPI reported that this compound exhibited significant cytotoxicity against A431 cells with an IC50 value of 15 µM. The study concluded that the compound could be a lead candidate for further development in cancer therapy .
  • Antimicrobial Efficacy : Research conducted by Smolecule found that this compound displayed considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings suggest its potential application as an antimicrobial agent in clinical settings .

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